
5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both oxazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of both oxygen and nitrogen atoms in the rings imparts unique chemical properties, making this compound a valuable subject for research and application in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure. For example, the synthesis might start with the preparation of 3-methyl-1,2-oxazole, followed by its reaction with suitable reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may utilize green synthetic approaches to minimize environmental impact. Techniques such as microwave irradiation, ultrasound-mediated synthesis, and photo-catalysis are employed to enhance reaction efficiency and yield while reducing the formation of byproducts .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- 6-(1,2-Oxazol-5-yl)-2H-chromene-2-ones
Uniqueness
5-(3-Methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of oxazole and oxadiazole rings within a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H5N3O4 |
|---|---|
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c1-3-2-4(13-9-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12) |
Clave InChI |
HRYRVYJIQQGIIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13069369.png)
![1-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13069371.png)


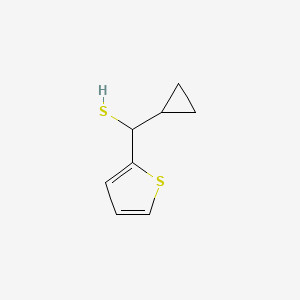

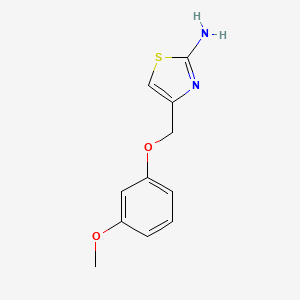
![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
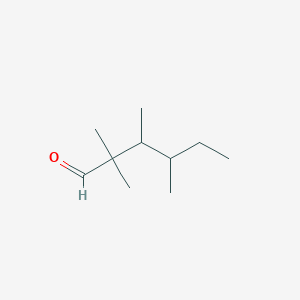
![7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069413.png)
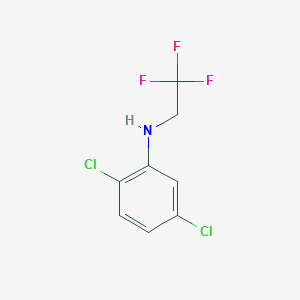
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
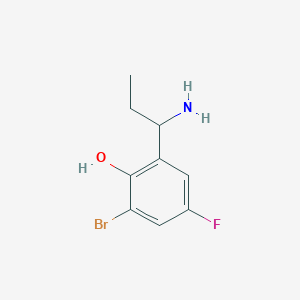
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
